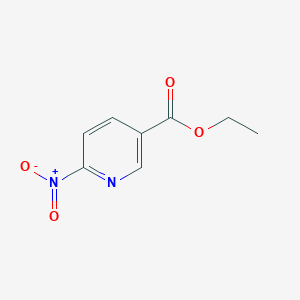

Ethyl 6-nitronicotinate

Description

Ethyl 6-nitronicotinate is an ethyl ester derivative of nicotinic acid featuring a nitro (-NO₂) substituent at the 6-position of the pyridine ring. It is primarily utilized as a key intermediate in radiopharmaceutical synthesis, particularly for fluorine-18 labeling in positron emission tomography (PET) imaging agents. For example, its nitro group acts as a leaving group, enabling nucleophilic aromatic substitution with fluorine-18 to generate radiolabeled peptides like [¹⁸F]FNic-MG11 . However, the resulting radiotracer exhibits instability under basic conditions, decomposing via defluorination over time .

Properties

IUPAC Name |

ethyl 6-nitropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-2-14-8(11)6-3-4-7(9-5-6)10(12)13/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZWYUMLAYVIQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-nitronicotinate can be synthesized through several methods. One common approach involves the nitration of ethyl nicotinate. The reaction typically employs a nitrating mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-nitronicotinate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, dimethylformamide).

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

Reduction: Ethyl 6-aminonicotinate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Nicotinic acid and ethanol.

Scientific Research Applications

Ethyl 6-nitronicotinate has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials and catalysts.

Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-nitronicotinate and its derivatives involves interactions with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes critical properties and applications of Ethyl 6-nitronicotinate and related compounds:

Key Findings from Comparative Analysis

Substituent Position and Reactivity

- Nitro Group Position : this compound’s nitro group at the 6-position facilitates nucleophilic substitution with fluorine-18, a critical step in radiopharmaceutical synthesis . In contrast, Ethyl 6-Methyl-5-nitronicotinate (nitro at 5-position) lacks this reactivity, limiting its utility in radiolabeling .

- Hydroxyl vs. Methyl substituents (e.g., Ethyl 6-Methyl-5-nitronicotinate) improve steric bulk but reduce electrophilicity .

Ester Chain Length

- Methyl vs. Ethyl Esters : Mthis compound (MW 182.13) exhibits lower molecular weight and higher solubility compared to ethyl analogs. This makes it preferable for reactions requiring polar solvents, though ethyl esters (e.g., this compound) offer better lipid membrane permeability in drug design .

Biological Activity

Ethyl 6-nitronicotinate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of nitronicotinate derivatives, characterized by a pyridine ring with a nitro group and an ethyl substituent. Its molecular formula is with a molecular weight of approximately 180.16 g/mol. The presence of the nitro group significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against strains of bacteria and fungi, suggesting potential applications in treating infections caused by resistant organisms. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties . In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases. This activity may be attributed to its ability to modulate signaling pathways associated with inflammation.

Anticoccidial Activity

In veterinary medicine, this compound has shown promise as an anticoccidial agent . Research indicates significant efficacy against Eimeria tenella, a parasite responsible for coccidiosis in poultry. The compound's structure allows it to interfere with the life cycle of the parasite, providing an alternative to traditional treatments that often lead to resistance.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate the generation of ROS, leading to oxidative stress in microbial cells.

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in pathogen metabolism or inflammatory processes.

- Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into lipid bilayers, disrupting cellular integrity.

Case Studies

Several case studies have provided insights into the practical applications and effectiveness of this compound:

-

Study on Antimicrobial Efficacy :

- A clinical trial assessed the compound's effectiveness against multi-drug resistant bacterial strains. Results showed a significant reduction in bacterial load in treated subjects compared to controls, indicating its potential as a therapeutic agent in managing resistant infections.

-

Inflammation Model :

- In an animal model of chronic inflammation, administration of this compound resulted in decreased levels of inflammatory markers and improved clinical scores, supporting its use in inflammatory conditions.

-

Veterinary Applications :

- Field trials conducted in poultry farms demonstrated that incorporating this compound into feed significantly reduced coccidial outbreaks and improved overall flock health, highlighting its practical application in veterinary medicine.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticoccidial Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Ethyl 2-methyl-5-nitronicotinate | Moderate | No | Limited |

| Methyl 5-nitronicotinamide | Yes | Moderate | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.